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molecular formula C14H9NO B1211701 2h-Dibenzo[b,f]azepin-2-one CAS No. 21186-31-2

2h-Dibenzo[b,f]azepin-2-one

Cat. No. B1211701
M. Wt: 207.23 g/mol
InChI Key: CVKDTTCYQAJIAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193749B2

Procedure details

To a solution of Na2HPO4 (2.5 g, 9.32 mmol) in water (95 mL) was added (KSO3)2NO (1.8 g, 12.7 mmol). This solution was added to a solution of the (Z)-5H-dibenzo[b,f]azepine (0.5 g, 2.59 mmol) in acetone (50 mL). This reaction mixture was stirred at 4° C. over night. The solid was filtered and the filtrate was evaporated. The residue was dissolved in ether and water. The 2 layers were split. The organic layer and the solid were mixed and evaporated. The crude product was purified by flash chromatography to afford title compound 374 (170 mg, 34%). MS (m/z): 207 (M+H). Step 2: (Z)-5H-dibenzo[b,f]azepin-2-ol (375)
[Compound]
Name
Na2HPO4
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
(KSO3)2NO
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
34%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:11]2[CH:10]=[CH:9][C:8]3[CH:12]=[CH:13][CH:14]=[CH:15][C:7]=3[NH:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[OH2:16]>CC(C)=O>[CH:1]1[C:2](=[O:16])[CH:3]=[CH:4][C:5]2=[N:6][C:7]3[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=3[CH:9]=[CH:10][C:11]=12

Inputs

Step One
Name
Na2HPO4
Quantity
2.5 g
Type
reactant
Smiles
Name
(KSO3)2NO
Quantity
1.8 g
Type
reactant
Smiles
Name
Quantity
95 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
C1=CC=CC=2NC3=C(\C=C/C21)C=CC=C3
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
This reaction mixture was stirred at 4° C. over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ether
CUSTOM
Type
CUSTOM
Details
The 2 layers were split
ADDITION
Type
ADDITION
Details
The organic layer and the solid were mixed
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
C=1C(C=C/C/2=N/C3=C(\C=C/C21)C=CC=C3)=O
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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